REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][OH:7])=[N+:2]=[N-:3].[C:8]1([C:14]#[CH:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C[C-]1C(C)=C(C)C(C)=C1C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ru+].C1COCC1>[C:8]1([C:14]2[N:1]([CH2:4][CH2:5][CH2:6][OH:7])[N:2]=[N:3][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCCO
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
White microcrystalline product was obtained in 82% yield (167 mg)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CN=NN1CCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |